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molecular formula C6H6BrClN2 B8323245 5-(1-Bromoethyl)-2-chloropyrimidine

5-(1-Bromoethyl)-2-chloropyrimidine

Cat. No. B8323245
M. Wt: 221.48 g/mol
InChI Key: CWLGZOPEDJSRFZ-UHFFFAOYSA-N
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Patent
US08324209B2

Procedure details

A solution of 2-chloro-5-ethylpyrimidine (1.15 g, 8.1 mmol) in 20 mL of carbon tetrachloride was treated with N-bromosuccinimide (1.50 g, 8.4 mmol) and a catalytic amount (about 1 mol percent based on reactants) of benzoyl peroxide and then heated to 75° C. After several hours and additional catalyst, the starting material was completely consumed. The solids were removed and the filtrate was concentrated. The resulting residue was further purified by flash column chromatography on silica gel using a mixture of ethyl acetate (EtOAc) and petroleum ether as the eluant. The solvents were removed under reduced pressure to yield 0.64 g (36%) of 5-(1-bromoethyl)-2-chloropyrimidine (A) as a clear liquid: 1H NMR (CDCl3) δ 8.70 (s, 2H), 5.15 (q, J=8.0 Hz, 1H), 2.10 (d, J=8.0 Hz, 3H); GCMS (FID) m/z 222 (M+). Some of the corresponding dibromo compound 0.44 g (18%) was also isolated, as a white solid: mp 84-85° C.; 1H NMR (CDCl3) d 9.00 (s, 2H), 3.00 (s, 3H); LC-MS (ESIMS) m/z 298 (M+H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH3:9])=[CH:4][N:3]=1.[Br:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:10][CH:8]([C:5]1[CH:4]=[N:3][C:2]([Cl:1])=[N:7][CH:6]=1)[CH3:9]

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After several hours
CUSTOM
Type
CUSTOM
Details
additional catalyst, the starting material was completely consumed
CUSTOM
Type
CUSTOM
Details
The solids were removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was further purified by flash column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate (EtOAc) and petroleum ether as the eluant
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C=1C=NC(=NC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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